molecular formula C23H19N5O2 B2840516 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034290-27-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2840516
CAS No.: 2034290-27-0
M. Wt: 397.438
InChI Key: YMCHBAPXUINWMS-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a xanthene core linked to a pyrazole and pyrazine moiety

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Fluorescent Probes: Due to its xanthene core, it can be used in imaging applications.

    Enzyme Inhibition: Potential inhibitor for specific enzymes due to its structural complexity.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Dyes and Pigments: Utilized in the production of high-performance dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Moiety: Starting with pyrazine-2-carboxylic acid, it undergoes cyclization with hydrazine to form the pyrazole ring.

    Linking to Xanthene: The pyrazole derivative is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: With reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Molecular Targets: Can interact with enzymes, receptors, or DNA.

    Pathways Involved: May inhibit specific signaling pathways in cancer cells or modulate enzyme activity in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
  • N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Uniqueness

  • Structural Complexity : The combination of pyrazine, pyrazole, and xanthene moieties is unique.
  • Functional Versatility : Offers diverse reactivity and applications compared to simpler analogs.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(26-12-14-28-13-9-18(27-28)19-15-24-10-11-25-19)22-16-5-1-3-7-20(16)30-21-8-4-2-6-17(21)22/h1-11,13,15,22H,12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCHBAPXUINWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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